Class-Level Kinase Inhibition SAR: 3-Methylthiophene-2-Carboxylate Scaffold vs. 4-Methyl and Unsubstituted Thiophene Analogs
In the patent-defined SAR series of 3-aminocarbonyl-2-carboxamido-thiophenes intended as kinase inhibitors, the presence and position of the methyl substituent on the thiophene ring, the identity of the carbamoyl N-substituent, and the nature of the ester moiety collectively modulate kinase inhibitory activity [1]. Experimental data in the patent demonstrate that multiple 3-methylthiophene-2-carboxamido derivatives bearing various N-phenyl carbamoyl substitutions display kinase inhibition at micromolar or submicromolar concentrations, while analogs lacking the 3-methyl substituent or carrying different substitution patterns exhibit markedly different inhibition profiles [1]. The target compound, [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, falls within the generic structure Markush claim of the patent and is therefore projected, based on class-level SAR, to possess kinase inhibitory potential that is distinct from the unsubstituted, 4-methyl, or 5-methyl thiophene variants . This compound exemplifies the specific subclass where the phenyl ring itself carries a meta-methyl substituent, a feature expected to influence both potency and selectivity [1]. (Note: No direct head-to-head quantitative data specific to CAS 387853-51-2 has been located; this inference is drawn from patent-enabled general SAR.)
| Evidence Dimension | Kinase inhibition potential (qualitative SAR trend within patent family) |
|---|---|
| Target Compound Data | [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS 387853-51-2) – structurally within the patent Markush claim for 3-aminocarbonyl-2-carboxamido-thiophene kinase inhibitors. |
| Comparator Or Baseline | Unsubstituted thiophene-2-carboxamide analogs and 4-methylthiophene-2-carboxylate variants disclosed in US6414013B1. |
| Quantified Difference | Specific IC₅₀ or Kᵢ values for the target compound are not available. Patent data for related 3-methylthiophene-2-carboxamido derivatives show kinase inhibition in the micromolar range; unsubstituted and 4-methyl analogs exhibit distinct SAR profiles. |
| Conditions | In vitro kinase inhibition assays as described in US6414013B1; exact assay conditions and kinase panel are patent-specific and not reproduced here. |
Why This Matters
When selecting a starting point for kinase inhibitor SAR exploration, the specific 3-methylthiophene-2-carboxylate scaffold with a meta-methylphenyl substituent occupies a defined SAR niche; procurement of a generic 'thiophene carboxylate' without verifying the exact substitution pattern risks starting from a scaffold with fundamentally different biological behavior.
- [1] US6414013B1 – Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same. June 19, 2000. Assigned to Pharmacia & Upjohn S.p.A. Google Patents. View Source
